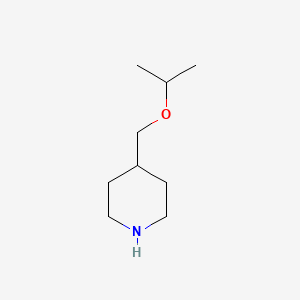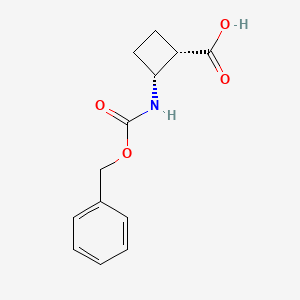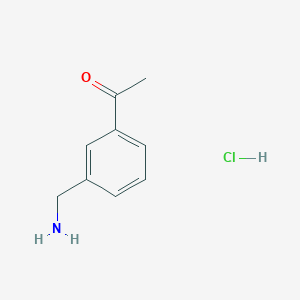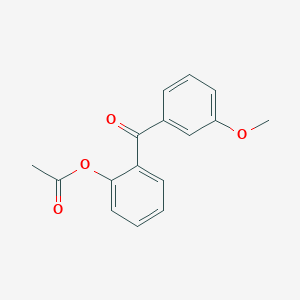
2-Acetoxy-3'-methoxybenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetoxy-3'-methoxybenzophenone is a chemical compound that is related to various benzophenone derivatives. These compounds are of interest due to their potential applications in photochemical synthesis and antimicrobial activities. The compound itself is not directly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed, which can provide insights into its properties and potential synthesis routes.
Synthesis Analysis
The synthesis of related compounds involves photochemical reactions and cyclization processes. For instance, p-Methoxyphenyl o-acetoxybenzoate undergoes a photo-Fries rearrangement to yield 2′-acetoxy-2-hydroxy-5-methoxybenzophenone in good yield . This suggests that similar photochemical methods could potentially be applied to synthesize 2-Acetoxy-3'-methoxybenzophenone. Additionally, the synthesis of 1,3,4-thiadiazole derivatives from related methoxyphenoxy acetic acid compounds involves cyclization with thiosemicarbazide . These methods indicate that the synthesis of benzophenone derivatives can be quite versatile, involving various reagents and catalysts.
Molecular Structure Analysis
The molecular structure of benzophenone derivatives is characterized by the presence of methoxy and acetoxy groups attached to the benzene rings. These functional groups influence the reactivity and stability of the molecules. For example, the instability of 2′-acetoxy-2-hydroxy-5-methoxybenzophenone on silica gel, leading to isomerization, highlights the sensitivity of these compounds to certain conditions . The structural confirmation of thiadiazole derivatives via IR, 1H NMR, and mass analysis also underscores the importance of these techniques in analyzing the molecular structure of benzophenone derivatives.
Chemical Reactions Analysis
The chemical reactions involving benzophenone derivatives can lead to various products depending on the reaction conditions. The photochemical synthesis can result in transacylation and cyclization, as seen in the formation of 2-methoxyxanthone . The antimicrobial evaluation of thiadiazole derivatives indicates that these compounds can interact with microbial strains, suggesting that they participate in biochemical reactions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Acetoxy-3'-methoxybenzophenone are not directly discussed, the synthesis of 2-Hydroxy-4-methoxybenzophenone (UV-9) provides some insights. The polarity of the solvent was found to have a significant influence on the reaction, with acetone being suitable due to its moderate polarity . This information is relevant as it suggests that the physical properties of solvents can greatly affect the synthesis and possibly the properties of benzophenone derivatives. The high yields obtained in both laboratory and industrial synthesis indicate that the production of such compounds can be efficient and scalable.
Applications De Recherche Scientifique
Analytical Method Development
Detection in Biological Samples : Research has led to the development of new analytical methods for detecting benzophenone derivatives in human serum, utilizing techniques such as dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry (LC-MS/MS) (Tarazona, Chisvert, & Salvador, 2013). This method has been applied in studying percutaneous absorption processes and analyzing serum samples from volunteers after topical application of sunscreen products containing benzophenone derivatives.
Environmental Monitoring : A procedure was developed for determining hydroxylated benzophenone UV absorbers in water samples, highlighting the environmental presence and persistence of these compounds, particularly in raw wastewater and river water (Negreira, Rodríguez, Ramil, Rubí, & Cela, 2009).
Toxicology and Endocrine Effects
Metabolism and Endocrine Disruption : Studies on the metabolism of benzophenone-3 (a related compound) by liver microsomes revealed the formation of metabolites with varying estrogenic and anti-androgenic activities, providing insights into the endocrine-disrupting potential of these compounds (Watanabe, Kojima, Takeuchi, Uramaru, Sanoh, Sugihara, Kitamura, & Ohta, 2015).
Reproductive Toxicity : Research on the reproductive toxicity of benzophenone-3 in humans and animals has shown that high levels of exposure could be linked to changes in birth weight, gestational age, and reproductive parameters, indicating the need for further investigation into the effects of these compounds on reproduction (Ghazipura, McGowan, Arslan, & Hossain, 2017).
Synthesis and Industrial Applications
- Synthetic Chemistry : Research into the synthesis of 2-Hydroxy-4-methoxybenzophenone (UV-9) from 2,4-dihydroxybenzophenone demonstrates the compound's relevance in industrial synthesis, with applications possibly extending to UV protection and stabilization in various products (Kong Xian-ming, 2006).
Propriétés
IUPAC Name |
[2-(3-methoxybenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11(17)20-15-9-4-3-8-14(15)16(18)12-6-5-7-13(10-12)19-2/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWDJSWDUVZDRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641551 |
Source


|
| Record name | 2-(3-Methoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoxy-3'-methoxybenzophenone | |
CAS RN |
890098-83-6 |
Source


|
| Record name | [2-(Acetyloxy)phenyl](3-methoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


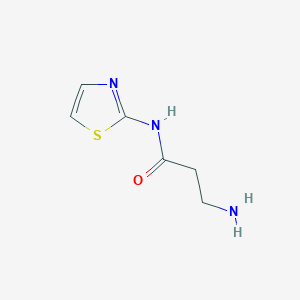

![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)

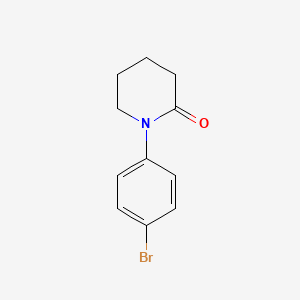
![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)




